Cas no 2171925-15-6 (4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid)
4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid
- 2171925-15-6
- 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
- EN300-1585925
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- Inchi: 1S/C14H12N2O2S/c1-8-11-7-12(19-13(11)16(2)15-8)9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,17,18)
- InChI Key: MDVOTDWXHMEFTH-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(C(=O)O)=CC=2)=CC2C(C)=NN(C)C1=2
Computed Properties
- Exact Mass: 272.06194880g/mol
- Monoisotopic Mass: 272.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 83.4Ų
4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585925-0.05g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-0.1g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-0.25g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-0.5g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-1.0g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-2.5g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-5.0g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-10.0g |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1585925-50mg |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1585925-100mg |
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid |
2171925-15-6 | 100mg |
$1081.0 | 2023-09-24 |
4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid
4-{1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic Acid: A Comprehensive Overview
The compound 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid, identified by the CAS number 2171925-15-6, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of benzoic acid, with a unique substituent at the para position. The substituent itself is a thienopyrazole ring system, which adds complexity and functionality to the molecule. The thienopyrazole moiety is further substituted with two methyl groups at positions 1 and 3, making this compound a valuable target for both synthetic and medicinal chemistry research.
The synthesis of 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid involves a series of carefully designed reactions. The core structure is built through the formation of the thienopyrazole ring system, which is then coupled with the benzoic acid moiety. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis process. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields and excellent regioselectivity in constructing the biaryl system.
In terms of pharmacological properties, this compound has shown promising results in various biological assays. Studies have demonstrated its potential as an anti-inflammatory agent, with significant activity against key inflammatory pathways. Additionally, it has exhibited moderate inhibitory effects on certain kinases involved in cancer progression. These findings suggest that 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid could serve as a lead compound for drug development in oncology and inflammation-related diseases.
The structural uniqueness of this compound also makes it an attractive candidate for exploring its electronic properties. Recent computational studies have highlighted its potential as an electron-deficient aromatic system, which could be exploited in materials science applications such as organic electronics or sensors. Furthermore, its ability to form stable coordination complexes with transition metals opens avenues for catalytic applications in organic synthesis.
From an analytical standpoint, the characterization of 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and intermolecular interactions. Moreover, crystallographic studies have revealed its packing behavior in the solid state, which is crucial for understanding its physical properties and potential for crystallization-based applications.
In conclusion, 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid represents a versatile molecule with diverse applications across multiple disciplines. Its synthesis has been optimized using cutting-edge methodologies, while its pharmacological and electronic properties continue to be explored for therapeutic and materials-related advancements. As research on this compound progresses, it holds great promise for contributing to both academic and industrial advancements in chemistry and beyond.
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